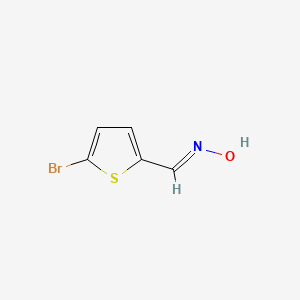

5-Bromothiophene-2-carboxaldehyde oxime

Übersicht

Beschreibung

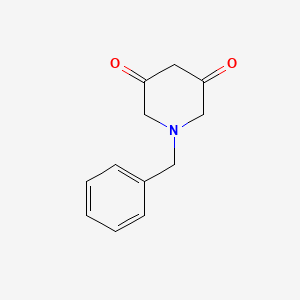

5-Bromothiophene-2-carboxaldehyde oxime is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are heterocyclic compounds that have been extensively studied due to their interesting electronic properties and potential applications in various fields, including organic semiconductors and pharmaceuticals. The presence of the bromine atom and the oxime group in 5-bromothiophene-2-carboxaldehyde oxime suggests that it could be a versatile intermediate for further chemical modifications and syntheses .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex due to the challenges in introducing functional groups at specific positions on the thiophene ring. However, research has shown that starting with a common synthon such as 2,2'-(3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(5,5-dimethyl-1,3-dioxane) can lead to high-yielding steps towards bithiophene-based dicarboxaldehydes, which are valuable for further chemical transformations . Additionally, the synthesis of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid has been achieved through Suzuki cross-coupling reactions, indicating that this method could potentially be applied to the synthesis of 5-bromothiophene-2-carboxaldehyde oxime derivatives .

Molecular Structure Analysis

Computational and spectral analyses, such as FT-IR, GC-MS, NMR spectroscopy, and computational studies including geometry optimization and potential energy scan (PES), have been used to predict the favored conformations of related thiophene aldehydes and their oximes. These studies provide insights into the molecular properties, including atomic interactions, natural bond orbitals (NBO), and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cross-coupling reactions, which are essential for creating a wide array of compounds with potential biological activities. For instance, the direct heteroarylation of heteroaromatics using esters as blocking groups has been shown to be an effective method for synthesizing biheteroaryls, which could be relevant for the further functionalization of 5-bromothiophene-2-carboxaldehyde oxime . Schiff base reactions involving 5-bromothiophene-2-carboxaldehyde have also been reported, leading to the formation of imines and their metal complexes, which have been characterized and proposed to have specific geometries based on spectroscopic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting their reactivity, stability, and potential applications. Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of thiophene-based derivatives, providing valuable information on their reactivity descriptors and non-linear optical (NLO) responses . The biological activities of these compounds, including their spasmolytic effects, have also been investigated, demonstrating the importance of understanding their physical and chemical properties in relation to their biological functions .

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Organic Chemistry

- Application Summary : “5-Bromo-2-thiophenecarboxaldehyde” is used as a reagent in organic synthesis . It’s used to prepare "5-[18F]fluoro-2-2-thiophene carboxaldehyde" .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the context of the research. Unfortunately, the sources did not provide detailed procedures .

Safety And Hazards

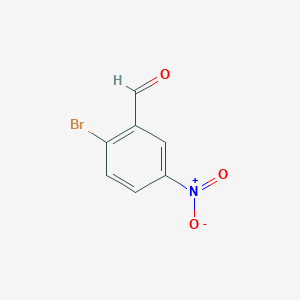

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

(NE)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSTLFAZRSULI-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248224 | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophene-2-carboxaldehyde oxime | |

CAS RN |

943324-47-8, 2160-63-6 | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943324-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-bromo-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)